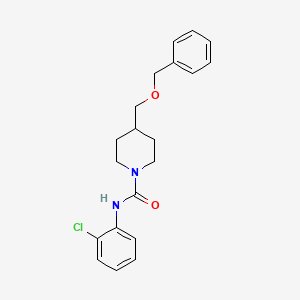

4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2/c21-18-8-4-5-9-19(18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBAIFVVJVVDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with a suitable benzyl halide under basic conditions to introduce the benzyl ether group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

Oxidation: The oxidation of the compound may yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of treatments for various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide

Key Differences :

- The chlorophenyl group is at the para position (4-chlorophenyl) instead of the ortho (2-chlorophenyl) position in the target compound.

- Electronic effects of chloro-substitution (electron-withdrawing) could vary slightly between positions, altering dipole interactions.

Substituent Variation: 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide (A939572)

Key Differences :

- The piperidine 4-position bears a 2-chlorophenoxy group instead of a benzyloxymethyl group.

- The carboxamide is linked to a 3-(methylcarbamoyl)phenyl group rather than a 2-chlorophenyl group.

Functional Impact :

- The methylcarbamoyl substituent introduces hydrogen-bonding capacity, which could enhance solubility or target affinity.

Core Structure Analogs: Propanamide Derivatives with Benzyloxymethyl Groups

Example Compound: 2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide (, Compound 11) Key Differences:

- The core structure is a propanamide with an imidazole ring, whereas the target compound uses a piperidine backbone.

- Both share the (benzyloxy)methyl substituent, but the propanamide derivative includes a thiazol-2-yl group.

Functional Impact :

Pharmacologically Active Piperidinecarboxamides

Example Compounds : BIBN4096BS and MK0974 ()

Key Differences :

- BIBN4096BS: Contains a quinazolinyl group and complex amino side chains, targeting calcitonin gene-related peptide (CGRP) receptors.

- MK0974 : Features difluorophenyl and trifluoroethyl groups, acting as a CGRP antagonist.

Functional Impact :

- The target compound’s simpler structure may lack the steric bulk required for high-affinity GPCR binding but could serve as a scaffold for further optimization .

Data Table: Comparative Overview of Key Compounds

Biological Activity

4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine class, notable for its potential pharmacological applications. Its unique structure, characterized by a piperidine ring with a benzyloxy methyl group and a chlorophenyl moiety, suggests significant biological activity, particularly as a muscarinic receptor antagonist. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide, and its molecular formula is C17H20ClN1O2. The structural features of this compound are critical for its biological function.

| Property | Details |

|---|---|

| Molecular Formula | C17H20ClN1O2 |

| IUPAC Name | 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide |

| Class | Piperidine Derivative |

Biological Activity

Preliminary studies indicate that 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide exhibits significant activity as an antagonist of muscarinic receptors. These receptors play crucial roles in various physiological processes, including neurotransmission and smooth muscle contraction. The compound's antagonistic effect on muscarinic receptors suggests potential applications in treating disorders related to cholinergic signaling, such as Alzheimer's disease and other cognitive disorders .

The antagonistic action on muscarinic receptors may lead to modulation of cholinergic pathways, which are often disrupted in neurodegenerative diseases. By selectively inhibiting certain receptor subtypes, this compound could provide therapeutic benefits while minimizing side effects associated with non-selective agents.

Synthesis

The synthesis of 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide typically involves several steps:

- Formation of the Piperidine Ring : The piperidine core is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the benzyloxy methyl group and the chlorophenyl moiety is achieved through nucleophilic substitution methods.

- Amide Formation : The final step involves converting the carboxylic acid derivative into the corresponding amide.

Binding Affinity Studies

Recent studies have focused on the binding affinity of 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide towards various muscarinic receptor subtypes. Using radiolabeled ligands or fluorescence-based assays, researchers have determined that this compound selectively interacts with M1 and M3 muscarinic receptors, indicating potential for targeted therapy .

Comparative Analysis

The following table summarizes similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chloro-phenyl)-piperidine-1-carboxamide | Similar piperidine core | Muscarinic receptor antagonist |

| 4-benzylpiperidine-1-carboxylic acid | Benzyl substitution | Analgesic properties |

| N-benzyl-N-(2-chloroethyl)-piperidin-4-amine | Chlorine substitution | Antidepressant effects |

Pharmacological Implications

The unique combination of structural features in 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide may enhance its selectivity and potency against specific receptor subtypes. This specificity could lead to reduced side effects compared to non-selective agents, making it a promising candidate for further development in the treatment of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving piperidine ring functionalization. For example, condensation of 4-oxopiperidine derivatives with benzyloxy-methyl groups under basic conditions (e.g., triethylamine in dichloromethane) is a common approach. Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours), and purification via recrystallization or chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC (≥98% purity threshold) and LC-MS for purity assessment. Confirm structure via -/-NMR to verify key signals: aromatic protons (δ 7.2–7.4 ppm), piperidine methylene (δ 2.5–3.0 ppm), and carboxamide carbonyl (δ ~165 ppm). X-ray crystallography (if crystals are obtainable) provides definitive confirmation, as demonstrated for analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Monitor stability via periodic NMR or LC-MS to detect hydrolysis of the benzyloxy or carboxamide groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?

- Methodology : Synthesize analogs with variations in the benzyloxy-methyl group (e.g., halogen substitution) or piperidine ring (e.g., N-alkylation). Test in receptor-binding assays (e.g., GPCRs or ion channels) and correlate substituent effects with activity. For example, trifluoromethyl groups enhance metabolic stability, as seen in related piperazine derivatives .

Q. What computational strategies are effective for predicting target interactions?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., serotonin receptors). Validate predictions with mutagenesis studies. PubChem’s 3D conformer data (CID: [insert CID]) can guide pharmacophore modeling .

Q. How should contradictory pharmacological data between in vitro and in vivo studies be resolved?

- Methodology : Re-evaluate assay conditions (e.g., buffer pH, serum protein interference). Use pharmacokinetic profiling (e.g., plasma protein binding, metabolic clearance in liver microsomes) to address bioavailability discrepancies. For instance, low solubility may limit in vivo efficacy despite strong in vitro activity .

Q. What analytical techniques are suitable for assessing enantiomeric purity in chiral derivatives?

- Methodology : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or SFC (supercritical fluid chromatography). Compare retention times with racemic mixtures or enantiopure standards. Circular dichroism (CD) spectroscopy can confirm absolute configuration .

Q. How can reaction mechanisms for key synthetic steps (e.g., carboxamide formation) be elucidated?

- Methodology : Use isotopic labeling (e.g., -HO) to track carbonyl oxygen origins. Monitor intermediates via in situ FTIR or -NMR kinetics. Computational studies (DFT) can identify transition states, as applied in analogous piperidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.